5,7-DIMETHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Overview
Description
5,7-Dimethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a quinolinone core with multiple methoxy groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of o-quinone methides (o-QMs) and [4+2] cycloaddition followed by inter/intra-molecular Michael addition in a cascade sequence . This approach provides an efficient route to the target compound with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, are applicable. Industrial production would likely involve the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
5,7-Dimethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s chemical properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-DIMETHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and quinolinone core allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
Myricetin Derivatives: These compounds share structural similarities with 5,7-DIMETHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE and exhibit similar biological activities.
Capillarisin Derivatives: These compounds also feature methoxy groups and have been studied for their therapeutic potential.
Uniqueness
5,7-Dimethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone stands out due to its specific arrangement of methoxy groups and the quinolinone core, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
5,7-dimethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-23-12-8-14-19(15(9-12)24-2)13(10-18(22)21-14)11-6-16(25-3)20(27-5)17(7-11)26-4/h6-9,13H,10H2,1-5H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJYPAVZNHWMJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)C(=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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